Cas no 1261908-61-5 (2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid)

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid is a fluorinated and chlorinated benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its distinct substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, enhances its reactivity and selectivity in synthetic pathways. The methyl group at the 6-position of the benzoic acid moiety contributes to steric and electronic modulation, making it a versatile intermediate for further functionalization. This compound is valued for its structural rigidity and potential as a building block in the development of bioactive molecules. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications.
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid structure
1261908-61-5 structure
Product name:2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid
CAS No:1261908-61-5
MF:C14H10O2FCl
Molecular Weight:264.679
MDL:MFCD18320988
CID:2622147
PubChem ID:53226879

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
    • 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95%
    • DTXSID70690497
    • 1261908-61-5
    • MFCD18320988
    • 2-(3-CHLORO-5-FLUOROPHENYL)-6-METHYLBENZOIC ACID
    • 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid
    • MDL: MFCD18320988
    • インチ: InChI=1S/C14H10ClFO2/c1-8-3-2-4-12(13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
    • InChIKey: QIIOGYOBORMYRO-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 264.0353354Da
  • 同位素质量: 264.0353354Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 4.2

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB328190-5g
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95%; .
1261908-61-5 95%
5g
€1159.00 2025-02-21
abcr
AB328190-5 g
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95%; .
1261908-61-5 95%
5 g
€1,159.00 2023-07-19

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid 関連文献

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acidに関する追加情報

Comprehensive Overview of 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid (CAS No. 1261908-61-5): Properties, Applications, and Industry Insights

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid (CAS No. 1261908-61-5) is a specialized organic compound with a molecular structure that combines a benzoic acid core with substituted phenyl and methyl groups. This chloro-fluorophenyl derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique chemical properties and potential as a building block for more complex molecules. The compound's molecular formula and structural features make it particularly valuable in the development of small-molecule drugs and crop protection agents.

Recent studies highlight the growing demand for fluorinated compounds like 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid in medicinal chemistry. The presence of both chloro and fluoro substituents enhances the molecule's bioavailability and metabolic stability, key factors driving its use in drug discovery. Researchers are particularly interested in its potential applications for targeted therapies, especially in areas such as oncology and central nervous system disorders, where fluorinated pharmaceuticals show improved efficacy.

The synthesis of CAS 1261908-61-5 typically involves multi-step organic reactions, including cross-coupling and carboxylation processes. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure the compound's high purity and structural integrity. These quality control measures are critical for researchers who require research-grade chemicals with consistent performance in their experiments.

From an industrial perspective, 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid represents an important intermediate compound in the production of various specialty chemicals. Its thermal stability and solubility characteristics make it suitable for diverse formulation applications. Manufacturers are increasingly focusing on green chemistry approaches to produce this compound, responding to the growing demand for sustainable chemical processes in the pharmaceutical sector.

The global market for fluorinated benzoic acid derivatives like 1261908-61-5 is expanding rapidly, driven by trends in personalized medicine and precision agriculture. Analytical reports suggest that the compound's applications in proteomics research and biomarker development are particularly promising areas for future growth. As research continues to uncover new potential uses, 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid is poised to remain an important tool in chemical biology and materials science.

For researchers working with CAS 1261908-61-5, proper handling procedures and storage conditions are essential to maintain the compound's stability. While not classified as hazardous under standard regulations, appropriate laboratory safety protocols should always be followed when handling this fine chemical. The compound's material safety data sheet provides detailed information about its physical properties and recommended working concentrations for various applications.

Innovations in chemical synthesis and process optimization continue to improve the accessibility of 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid to the scientific community. Recent patents demonstrate novel methods for its production, highlighting the compound's commercial importance. These developments align with broader industry movements toward cost-effective synthesis of complex organic molecules for research and development purposes.

As the scientific understanding of structure-activity relationships advances, 1261908-61-5 serves as a valuable case study in medicinal chemistry optimization. Its balanced lipophilicity profile and electronic properties make it an interesting subject for computational chemistry studies and molecular modeling applications. These theoretical approaches complement experimental work, accelerating the discovery of new applications for this versatile chemical entity.

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